6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
Overview
Description
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is a chemical compound with the molecular formula C11H11BrN2OS. It is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via the interaction of palladium with electrophilic and nucleophilic organic groups .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling reactions, it may influence pathways involving carbon-carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole typically involves the bromination of 2-morpholin-4-yl-1,3-benzothiazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of sulfur or nitrogen atoms.
Scientific Research Applications
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-1,3-benzothiazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-Chloro-2-morpholin-4-yl-1,3-benzothiazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
6-Fluoro-2-morpholin-4-yl-1,3-benzothiazole: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Uniqueness
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. The combination of the benzothiazole core and the morpholine ring also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJGDPWYFDRESO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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